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Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-
Dibromoethane (CHsCHBr2). The information presented herein is intended to assist
researchers, scientists, and professionals in drug development in the structural elucidation and
characterization of this compound through the interpretation of its Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure

1,1-Dibromoethane is a geminal dihalide with the chemical formula C2H4Br2. The molecule
consists of a methyl group (-CHs) and a dibromomethyl group (-CHBTrz2) connected by a single
carbon-carbon bond.

Caption: Molecular structure of 1,1-Dibromoethane.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Mass Spectrometry, and IR Spectroscopy of 1,1-Dibromoethane.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 'H NMR Data for 1,1-Dibromoethane
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
~5.84 Quartet 1H CHBr2 ~6.35
~2.46 Doublet 3H CHs ~6.35

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

[1][2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Data for 1,1-Dibromoethane

Chemical Shift (8) ppm Assighment
~38.0 CHBr2
~28.0 CHs

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

[3]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for 1,1-Dibromoethane

m/z Relative Abundance Assignment

186, 188, 190 Variable [M]* (Molecular lon)
107, 109 High [CH3CHBI]*

27 High [C2H3]*

The presence of bromine isotopes (7°Br and 81Br) results in characteristic isotopic patterns for

bromine-containing fragments.[4]
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Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands for 1,1-Dibromoethane

Wavenumber (cm~?) Intensity Assignment
2975 - 2845 Moderate-Strong C-H stretching
1470 - 1370 Strong C-H deformation
780 - 580 Strong C-Br stretching

The region from approximately 1500 to 400 cm~1 is considered the fingerprint region and is
unique for 1,1-dibromoethane.[5]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented.

NMR Spectroscopy (*H and **C)

Sample Preparation: A small quantity of 1,1-dibromoethane is dissolved in a deuterated
solvent, such as chloroform-d (CDCIs) or carbon tetrachloride (CClas), in a standard 5 mm NMR
tube.[1][2][3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (0.00 ppm).[2][3]

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer,
typically operating at frequencies of 300 MHz or higher for protons.

H NMR Acquisition:
e The spectrometer is locked onto the deuterium signal of the solvent.
e The magnetic field is shimmed to achieve homogeneity.

» A standard single-pulse experiment is performed.
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e The free induction decay (FID) is acquired and then Fourier transformed to produce the
spectrum.

13C NMR Acquisition:

» Similar sample preparation and instrument setup as for *H NMR are used.

o A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single
lines for each unique carbon atom.

» A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to
the low natural abundance of the 13C isotope.

Sample Preparation Data Acquisition Data Processing

Dissolve 1,1-Dibromoethane Add TMS Insert Sample into

e o o (Internal Standard) Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction Reference to TMS

[CH3CHBr2]*" - Bre [CH3CHBr]™* - HBr [C2H3]*
m/z 186, 188, 190 m/z 107, 109 m/z 27

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation for 1,1-
Dibromoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583053#spectroscopic-data-interpretation-for-1-1-
dibromoethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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